molecular formula C7H10Cl2 B106809 (1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane CAS No. 19297-57-5

(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane

Cat. No. B106809
CAS RN: 19297-57-5
M. Wt: 165.06 g/mol
InChI Key: SOTQZMKCBKQDMM-XVMARJQXSA-N
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Description

(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane, commonly known as DCC, is a bicyclic organic compound with the molecular formula C7H10Cl2. It is a chiral molecule with three asymmetric centers and exists as two enantiomers, (1S,3R,4S)-DCC and (1R,3S,4R)-DCC. DCC has been widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The exact mechanism of action of DCC is not fully understood. However, it has been suggested that its biological activity may be attributed to its ability to interact with specific target proteins or enzymes in the body.

Biochemical And Physiological Effects

Studies have shown that DCC exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. DCC has also been shown to possess antiviral activity against several viruses, including HIV-1, herpes simplex virus, and influenza A virus. In addition, DCC has been found to exhibit antifungal activity against several fungi, including Candida albicans and Aspergillus fumigatus.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DCC in lab experiments is its ability to act as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. DCC is also relatively easy to synthesize and is commercially available. However, one of the limitations of using DCC is its toxicity, which can pose a risk to researchers working with the compound.

Future Directions

There are several potential future directions for research on DCC. One area of interest is the development of novel synthetic methods for the production of DCC and its derivatives. Another area of research is the investigation of the biological mechanisms underlying the antiviral and anticancer properties of DCC. Additionally, the potential use of DCC in the development of new materials with unique properties is an area of interest for materials scientists.

Synthesis Methods

The synthesis of DCC can be achieved through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and the Birch reduction. One of the most commonly used methods for synthesizing DCC is the Diels-Alder reaction between cyclopentadiene and 1,3-dichloro-1-propene. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, and yields a mixture of the two enantiomers of DCC.

Scientific Research Applications

DCC has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antiviral, antifungal, and anticancer properties. DCC has also been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

19297-57-5

Product Name

(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane

Molecular Formula

C7H10Cl2

Molecular Weight

165.06 g/mol

IUPAC Name

(1S,3R,4S)-1,3-dichlorobicyclo[2.2.1]heptane

InChI

InChI=1S/C7H10Cl2/c8-6-4-7(9)2-1-5(6)3-7/h5-6H,1-4H2/t5-,6+,7-/m0/s1

InChI Key

SOTQZMKCBKQDMM-XVMARJQXSA-N

Isomeric SMILES

C1C[C@@]2(C[C@H]1[C@@H](C2)Cl)Cl

SMILES

C1CC2(CC1C(C2)Cl)Cl

Canonical SMILES

C1CC2(CC1C(C2)Cl)Cl

synonyms

Norbornane, 1,3-dichloro-, endo- (8CI)

Origin of Product

United States

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